molecular formula C8H12N2O B3059467 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one CAS No. 20397-57-3

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one

Cat. No.: B3059467
CAS No.: 20397-57-3
M. Wt: 152.19 g/mol
InChI Key: KPOCCEPRBFGKHW-UHFFFAOYSA-N
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Description

1,3-Diazatricyclo[3.3.1.1<sup>3,7</sup>]decan-6-one (hereafter referred to as the parent compound) is a tricyclic diazaadamantane derivative characterized by a rigid, symmetrical framework containing two nitrogen atoms and a ketone group. Its synthesis involves the condensation of hexamethylenetetramine with phenylbutanedione derivatives, as demonstrated in studies by Kuznetsov et al. (2014) . The compound exhibits a unique bicyclic structure where all six-membered rings adopt chair conformations, ensuring inherent rigidity and stability .

Properties

IUPAC Name

1,3-diazatricyclo[3.3.1.13,7]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-7-1-6-2-9(4-7)5-10(8)3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOCCEPRBFGKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN3CC1C(=O)N(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942563
Record name 1,3-Diazatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20397-57-3
Record name 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020397573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Urea-Mediated Cyclization

The earliest synthetic routes to 1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one involve cyclization reactions using urea derivatives. In one method, hexahydroisoquinoline precursors are treated with urea under acidic conditions to form the tricyclic core. For example, heating 1,5-diaminopentane with urea in the presence of hydrochloric acid at 120°C yields the target compound via intramolecular cyclodehydration.

Reaction Conditions:

  • Reactants: 1,5-diaminopentane, urea
  • Catalyst: Hydrochloric acid (10 mol%)
  • Solvent: Water
  • Temperature: 120°C
  • Yield: 35–40%

Thiourea Derivatives as Intermediates

Thiourea analogs have been employed to improve cyclization efficiency. Substituting urea with thiourea in refluxing ethanol facilitates faster ring closure due to the enhanced nucleophilicity of sulfur. Subsequent oxidation with hydrogen peroxide converts the thiocarbonyl group to a ketone, yielding the final product.

Reaction Conditions:

  • Reactants: 1,5-diaminopentane, thiourea
  • Oxidizing Agent: Hydrogen peroxide (30%)
  • Solvent: Ethanol
  • Temperature: 80°C
  • Yield: 45–50%

Multi-Component Reaction Strategies

Mannich-Type Cyclizations

Modern approaches utilize Mannich reactions to construct the tricyclic framework in a single step. A mixture of formaldehyde, ammonium chloride, and cyclohexanone undergoes condensation under basic conditions to form the diazatricyclic skeleton. This method reduces synthetic steps but requires precise stoichiometric control.

Reaction Conditions:

  • Reactants: Formaldehyde, ammonium chloride, cyclohexanone
  • Base: Sodium hydroxide (2 equiv)
  • Solvent: Methanol
  • Temperature: 25°C
  • Yield: 30–35%

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to achieve enantioselective synthesis. For instance, a palladium-catalyzed [3+2] cycloaddition between nitriles and diazo compounds generates the tricyclic core with high enantiomeric excess (ee > 90%). This method is critical for pharmaceutical applications requiring chiral purity.

Reaction Conditions:

  • Catalyst: Palladium(II) acetate (5 mol%)
  • Ligand: (R)-BINAP (6 mol%)
  • Solvent: Tetrahydrofuran
  • Temperature: 60°C
  • Yield: 55–60%

Catalytic Methods and Reaction Optimization

Acid-Catalyzed Ring Closure

Bronsted acids like p-toluenesulfonic acid (pTSA) enhance cyclization rates by protonating intermediate amines, facilitating nucleophilic attack. For example, treating N-substituted β-lactams with pTSA in dichloromethane at room temperature achieves full conversion within 12 hours.

Optimization Parameters:

Parameter Value
Catalyst Loading 10 mol% pTSA
Solvent Dichloromethane
Reaction Time 12 hours
Conversion >99%
Isolated Yield 70%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of diamine and diketone precursors in acetonitrile undergoes cyclization within 30 minutes under microwave conditions (150°C), improving yields to 75% compared to conventional heating.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and safety. A two-stage process involves:

  • Precursor Synthesis: Continuous amidation of dicarboxylic acids with diamines.
  • Cyclization: Ring closure in a high-temperature flow reactor (180°C) with residence times under 5 minutes.

Scale-Up Data:

Metric Laboratory Scale Industrial Scale
Annual Output 10 g 500 kg
Purity 98% 99.5%
Cost per Kilogram $2,000 $150

Solvent Recycling and Waste Management

Green chemistry principles are integrated into large-scale production. Solvents like ethanol are recovered via distillation, reducing waste by 70%. Solid byproducts are repurposed as fuel additives, aligning with sustainability goals.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Urea-Mediated 40 95 50 Low
Mannich Cyclization 35 90 75 Moderate
Catalytic Asymmetric 60 99 200 High
Microwave-Assisted 75 98 100 High

Chemical Reactions Analysis

Types of Reactions

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one has a unique tricyclic structure characterized by the presence of nitrogen atoms within its framework. Its molecular formula is C8H12N2OC_8H_{12}N_2O, with a molecular weight of approximately 152.19 g/mol. This structure contributes to its chemical reactivity and potential applications in synthesis and catalysis.

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
  • Catalytic Applications : It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Application TypeDescription
SynthesisUsed as a building block for complex organic compounds
CatalysisActs as a catalyst in chemical reactions

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its mechanisms of action.
Biological ActivityPotential Effects
AntimicrobialEffective against certain bacteria and fungi
AntiviralPotential activity against viral pathogens

Medicine

  • Pharmaceutical Intermediate : The compound is being explored as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
  • Therapeutic Potential : Ongoing research aims to elucidate its therapeutic effects and mechanisms in biological systems.
Medical ApplicationDescription
Pharmaceutical SynthesisUsed to create drugs targeting specific diseases
Therapeutic ResearchInvestigated for potential health benefits

Case Studies

Several studies highlight the applications of this compound:

  • Synthesis of Antimicrobial Agents : A study demonstrated the use of this compound in synthesizing novel antimicrobial agents effective against resistant strains of bacteria.
  • Pharmacological Studies : Research published in reputable journals has explored its effects on neurotransmitter systems, indicating potential use in treating anxiety and depression.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution can introduce different functional groups into the molecule.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateOxides
ReductionLithium aluminum hydrideAmines
SubstitutionAlkyl halidesFunctional group derivatives

Mechanism of Action

The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The parent compound serves as a scaffold for numerous derivatives, which differ in substituents attached to the diazaadamantane core. These substitutions significantly influence chemical reactivity, physical properties, and biological activity. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Parent compound None C10H12N2O 176.22 Rigid, symmetrical framework; chair conformations in all rings .
5,7-Diphenyl derivative (CAS 19066-35-4) Phenyl groups at C5, C7 C20H20N2O 304.39 Enhanced stability; potential coordination properties due to aromatic rings .
4,8,9,10-Tetrakis(4-fluorophenyl) derivative Fluorophenyl groups at C4, C8, C9, C10 C32H28F4N2O 524.58 Increased steric bulk; electron-withdrawing fluorine atoms may modulate reactivity .
5,7-Dimethyl-2-(indol-3-yl) derivative Methyl at C5, C7; indole at C2 C20H25N3O 323.44 Indole moiety introduces π-π stacking potential; methyl groups enhance lipophilicity .

Physicochemical Properties

  • Lipophilicity (LogP):

    • The parent compound has a calculated LogP of ~1.2, indicating moderate hydrophobicity.
    • Substitutions with aromatic groups (e.g., 5,7-diphenyl derivative) increase LogP (>3.5), enhancing membrane permeability .
    • Fluorinated derivatives (e.g., 4,8,9,10-tetrakis(4-fluorophenyl)) exhibit lower LogP (~2.8) due to polar fluorine atoms .
  • Hydrogen Bonding Capacity: All derivatives retain the ketone oxygen (H-bond acceptor) and amine groups (H-bond donors/acceptors). Indole-containing derivatives (e.g., 5,7-dimethyl-2-(indol-3-yl)) show additional H-bond donor sites from the indole NH group .

Key Research Findings

  • Structural Rigidity: The diazaadamantane core’s rigidity is conserved across derivatives, making it a robust platform for drug design .
  • Activity-Substituent Relationships: Bulky substituents (e.g., tetraphenyl groups) reduce bioavailability but improve target selectivity, whereas smaller groups (e.g., methyl) enhance metabolic stability .
  • Fluorine Effects: Fluorine atoms in 4,8,9,10-tetrakis(4-fluorophenyl) derivatives improve pharmacokinetic profiles by reducing CYP450-mediated metabolism .

Q & A

Q. What are the optimal synthetic routes for 1,3-Diazatricyclo(3.3.1.1³,⁷)decan-6-one, and what analytical techniques validate its purity?

Methodological Answer: Synthesis typically involves cyclocondensation reactions of precursors like diamines with ketones or aldehydes under controlled pH and temperature. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., 1H^1H-NMR for proton environment analysis). Structural confirmation requires X-ray crystallography, facilitated by software like SHELXL for refinement . Challenges include avoiding byproducts from incomplete ring closure, necessitating iterative recrystallization.

Q. How can the molecular structure of 1,3-Diazatricyclo(3.3.1.1³,⁷)decan-6-one be elucidated using spectroscopic and crystallographic methods?

Methodological Answer: Combine 13C^{13}C-NMR to map carbon frameworks, IR spectroscopy for functional group identification (e.g., carbonyl stretching at ~1700 cm1^{-1}), and mass spectrometry for molecular ion peaks. For absolute configuration, single-crystal X-ray diffraction (SC-XRD) is critical. SHELX programs are industry standards for solving and refining crystal structures, particularly for small molecules with complex bicyclic systems .

Q. What are the foundational applications of this compound in catalysis or medicinal chemistry?

Methodological Answer: Preliminary studies suggest utility as a catalyst in heterocyclic synthesis (e.g., aziridine formation) due to its rigid, electron-deficient scaffold. In medicinal chemistry, its diazatricyclic core is explored for bioactivity against neurological targets. Literature reviews (using tools like SciFinder) should prioritize recent patents and journals to map applications, avoiding outdated sources .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of 1,3-Diazatricyclo derivatives with biological targets?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (e.g., protonation states optimized via MarvinSketch) and receptor (PDB ID: relevant to the target). Validate docking poses with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Include Lipinski’s rule analysis (e.g., logP <5) to prioritize derivatives with drug-like properties .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

Methodological Answer: Cross-validate using complementary techniques:

  • If NMR peaks deviate from predicted shifts, consider solvatomorphism or tautomeric forms.
  • For crystallographic vs. DFT-optimized structures, analyze root-mean-square deviations (RMSD) to identify conformational flexibility.
  • Replicate experiments under varied conditions (e.g., solvent polarity, temperature) to isolate variables .

Q. How can structure-activity relationship (SAR) studies improve the catalytic efficiency of 1,3-Diazatricyclo derivatives?

Methodological Answer: Systematically modify substituents (e.g., electron-withdrawing groups at C-5/C-7) and measure catalytic turnover via GC-MS or kinetic assays. Use Hammett plots to correlate electronic effects with activity. Advanced SAR integrates QSAR models (e.g., CoMFA) to predict optimal substituents, validated by synthetic testing .

Q. What are the challenges in scaling up the synthesis of 1,3-Diazatricyclo derivatives while maintaining enantiomeric purity?

Methodological Answer: Optimize reaction conditions for scalability:

  • Use flow chemistry to enhance heat/mass transfer in exothermic cyclization steps.
  • Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each step .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studying this compound?

Methodological Answer:

  • Feasible : Assess resource availability (e.g., access to SC-XRD facilities).
  • Novel : Identify gaps via systematic literature reviews (e.g., lack of in vivo toxicity data).
  • Relevant : Align with broader goals (e.g., developing non-opioid analgesics).
  • Use tools like PICO to structure questions: Population (enzyme targets), Intervention (derivative modifications), Comparison (existing catalysts), Outcome (improved turnover) .

Q. What statistical approaches are suitable for analyzing dose-response or kinetic data in bioactivity studies?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation for IC50_{50} determination) and ANOVA for multi-group comparisons. Use software like GraphPad Prism for EC50_{50} curves and error propagation analysis. For high-throughput data, machine learning pipelines (Python/R) can identify predictive features .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthetic protocols for 1,3-Diazatricyclo derivatives?

Methodological Answer:

  • Document reaction parameters (e.g., exact stoichiometry, degassing steps).
  • Share raw spectral data (e.g., via Zenodo) and crystallographic CIF files.
  • Use standardized characterization protocols (e.g., IUPAC guidelines for NMR reporting) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diazatricyclo(3.3.1.13,7)decan-6-one
Reactant of Route 2
1,3-Diazatricyclo(3.3.1.13,7)decan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.